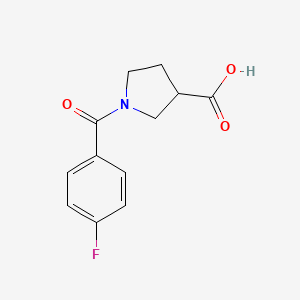
(E)-(2-シクロプロピルビニル)ボロン酸
説明
(E)-(2-Cyclopropylvinyl)boronic acid is a useful research compound. Its molecular formula is C5H9BO2 and its molecular weight is 111.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-(2-Cyclopropylvinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-Cyclopropylvinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシング用途
(E)-(2-シクロプロピルビニル)ボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強ルイス塩基と錯体を形成する能力により、センサー開発に利用されています 。この相互作用は、センシング材料の界面またはバルクサンプル内で動作する均一アッセイと不均一検出システムの両方の作成に不可欠です。
生物学的標識とタンパク質操作
この化合物は、生物学的標識とタンパク質操作において重要な役割を果たします。 ボロン酸部分は、タンパク質の修飾に使用でき、これはタンパク質の機能と相互作用を理解するために不可欠です 。また、細胞の標識にも役立ち、細胞過程を追跡および分析する方法を提供します。
治療開発
(E)-(2-シクロプロピルビニル)ボロン酸を含むボロン酸は、治療開発における可能性について研究されています。 様々な生体分子との相互作用により、特に酵素経路または代謝プロセスを標的とする新しい薬物の開発につながる可能性があります .
分離技術
分離技術の分野では、(E)-(2-シクロプロピルビニル)ボロン酸は、グリコシル化生成物の精製と分離に使用できます。 その選択的結合特性により、クロマトグラフィー技術に最適なツールとなっています .
材料科学
この化合物は、結晶工学や可逆的性質を持つポリマーの構築に使用される材料科学においても重要です。 これらの用途は、環境刺激に応答するスマートマテリアルの開発に不可欠です .
薬物送達システム
(E)-(2-シクロプロピルビニル)ボロン酸: は、フィードバック制御された薬物送達システムの作成に役立ちます。 グルコースなどの特定の分子を認識して結合する能力により、薬物放出の精密な制御が必要なインスリン送達デバイスでの使用に適しています .
作用機序
Target of Action
(E)-(2-Cyclopropylvinyl)boronic acid, like other boronic acids, is known to interact with various biological targets. One of the primary targets of boronic acids is proteins with diol and polyol motifs . Boronic acids can also form bonds with nucleophilic amino acid side chains such as that of serine . These interactions allow boronic acids to modulate the activity of these proteins, influencing various cellular processes.
Mode of Action
The interaction of (E)-(2-Cyclopropylvinyl)boronic acid with its targets primarily involves the formation of cyclic boronate esters with diols . This is a reversible process, allowing the boronic acid to dynamically interact with its targets . The boronic acid moiety can also form a reversible covalent interaction with a serine residue, enhancing the stabilization of the protein .
Biochemical Pathways
The biochemical pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid are likely to be diverse, given the broad reactivity of boronic acids. Boronic acids have been shown to interfere in signalling pathways and inhibit enzymes . The specific pathways affected by (E)-(2-Cyclopropylvinyl)boronic acid would depend on the specific proteins it interacts with in the cell.
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by their interactions with biological molecules. For instance, boronic acid-based proteasome inhibitors like Bortezomib and Ixazomib, which are FDA-approved drugs, can serve as templates for understanding the pharmacokinetics and role of boronic acid ligands . The ADME properties of (E)-(2-Cyclopropylvinyl)boronic acid would be influenced by factors such as its solubility, stability, and interactions with proteins and other biomolecules.
Result of Action
The molecular and cellular effects of (E)-(2-Cyclopropylvinyl)boronic acid’s action would depend on the specific targets it interacts with. For instance, if it targets an enzyme, it could inhibit the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in . The specific effects would need to be determined through experimental studies.
Action Environment
The action of (E)-(2-Cyclopropylvinyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . In addition, the presence of diols or other nucleophiles can influence the formation of boronate esters . Understanding these factors can help in optimizing the use of (E)-(2-Cyclopropylvinyl)boronic acid in different applications.
生化学分析
Biochemical Properties
(E)-(2-Cyclopropylvinyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with diols, where (E)-(2-Cyclopropylvinyl)boronic acid forms reversible covalent bonds, making it useful in sensing applications and as a biochemical tool for protein manipulation and modification . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can interact with Lewis bases such as hydroxide anions and electron-donating groups, behaving as an electrophile . These interactions are essential for its role in enzyme inhibition and interference in signaling pathways .
Cellular Effects
(E)-(2-Cyclopropylvinyl)boronic acid has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways . For instance, (E)-(2-Cyclopropylvinyl)boronic acid can inhibit certain enzymes, leading to alterations in gene expression and cellular metabolism . Studies have also indicated that (E)-(2-Cyclopropylvinyl)boronic acid can induce cytostatic effects on cancer cells by inhibiting cell proliferation and affecting mitochondrial function .
Molecular Mechanism
The molecular mechanism of (E)-(2-Cyclopropylvinyl)boronic acid involves its ability to form reversible covalent bonds with diols and interact with Lewis bases . This interaction leads to the formation of boronate esters, which play a crucial role in its biochemical activity. Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-(2-Cyclopropylvinyl)boronic acid can change over time due to its stability and degradation properties. Studies have shown that (E)-(2-Cyclopropylvinyl)boronic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biochemical activity and long-term effects on cellular function . Additionally, the temporal effects of (E)-(2-Cyclopropylvinyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of (E)-(2-Cyclopropylvinyl)boronic acid in animal models vary with different dosages. At lower doses, (E)-(2-Cyclopropylvinyl)boronic acid has been shown to exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of cellular functions . Studies have also identified threshold effects, where the biochemical activity of (E)-(2-Cyclopropylvinyl)boronic acid significantly changes at specific dosage levels .
Metabolic Pathways
(E)-(2-Cyclopropylvinyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can be metabolized by certain enzymes, leading to the formation of metabolites that may have distinct biochemical activities .
Transport and Distribution
The transport and distribution of (E)-(2-Cyclopropylvinyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of (E)-(2-Cyclopropylvinyl)boronic acid within cells, where it can exert its biochemical effects . Additionally, (E)-(2-Cyclopropylvinyl)boronic acid can accumulate in specific tissues, influencing its overall distribution and activity .
Subcellular Localization
(E)-(2-Cyclopropylvinyl)boronic acid exhibits specific subcellular localization, which can affect its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and interactions with other biomolecules .
特性
IUPAC Name |
[(E)-2-cyclopropylethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVKAPKXOICSX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717002 | |
| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903510-64-5 | |
| Record name | [(E)-2-Cyclopropylethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)
![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)
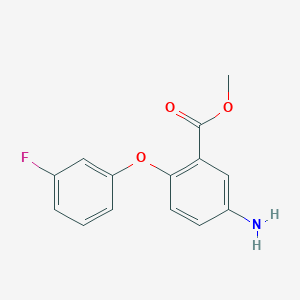
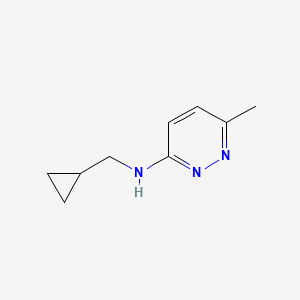
[3-(methylamino)propyl]amine](/img/structure/B1465774.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)
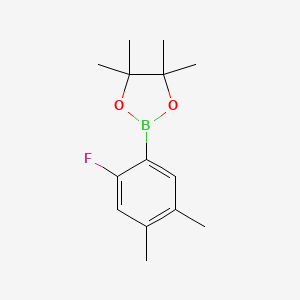
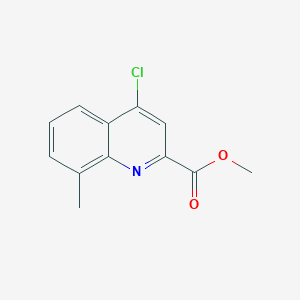
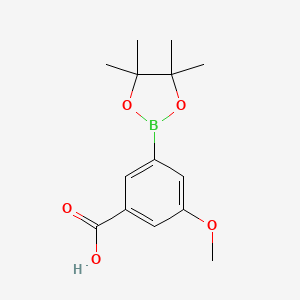
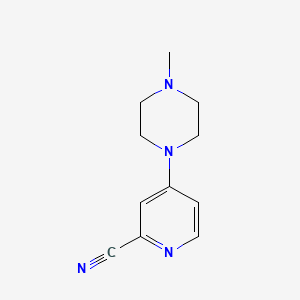
![6-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1465784.png)
